

Toxicological profile of enantiomerically pure (+)-Menthol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Menthol

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An In-Depth Technical Guide to the Toxicological Profile of Enantiomerically Pure **(+)-Menthol**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of enantiomerically pure **(+)-menthol** (d-menthol). Due to the limited availability of data on the dextrorotatory isomer, this report incorporates data from studies on l-menthol and the racemic mixture, dl-menthol, as a scientifically accepted read-across approach. The toxicological data reviewed includes acute, subchronic, and chronic toxicity, genotoxicity, and reproductive and developmental toxicity. This guide summarizes quantitative data in structured tables, details experimental methodologies for key studies, and provides visualizations of relevant biological pathways and experimental workflows to support risk assessment and drug development activities.

Introduction

Menthol, a cyclic monoterpene alcohol, exists as several stereoisomers, with (-)-menthol (l-menthol) being the most common naturally occurring form. **(+)-Menthol** (d-menthol) is another enantiomer, and the racemic mixture is referred to as dl-menthol. Menthol is widely used in pharmaceuticals, cosmetics, and food products for its characteristic cooling sensation and flavor.^[1] A thorough understanding of its toxicological profile is essential for ensuring its safe use in various applications. This document focuses on the toxicological characteristics of

enantiomerically pure **(+)-menthol**, leveraging available data on other isomers where necessary.

Toxicokinetics and Metabolism

Menthol is readily absorbed after oral administration and is primarily metabolized in the liver. The main metabolic pathway involves conjugation with glucuronic acid, forming menthol glucuronide, which is then excreted in the urine and feces.[2][3] Other minor metabolic pathways include oxidation to various hydroxylated derivatives.[3][4] Studies on the metabolism of different menthol isomers suggest similar metabolic fates, providing a basis for using data from l-menthol and dl-menthol to understand the toxicokinetics of **(+)-menthol**. [5]

Toxicological Profile

Acute Toxicity

(+)-Menthol exhibits low acute oral toxicity, consistent with other menthol isomers. The oral LD50 values are generally high, indicating a low potential for acute hazard upon ingestion.

Table 1: Acute Toxicity of Menthol

Species	Route	Endpoint	Value (mg/kg bw)	Test Substance	Reference
Rat	Oral	LD50	>2000	dl-Menthol	[6]
Mouse	Oral	LD50	3400	dl-Menthol	[6]
Cat	Oral	LD50	800	dl-Menthol	[6]

Experimental Protocol: Acute Oral Toxicity (General Guideline based on OECD 401)

- Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
- Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to food and water ad libitum.

- **Vehicle:** The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
- **Administration:** A single dose of the test substance is administered by oral gavage.
- **Dose Levels:** A range of dose levels is used to determine the dose that causes mortality in 50% of the animals (LD50).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies on dl-menthol have been conducted in rats and mice. These studies provide insights into the potential target organs and the No-Observed-Adverse-Effect Level (NOAEL).

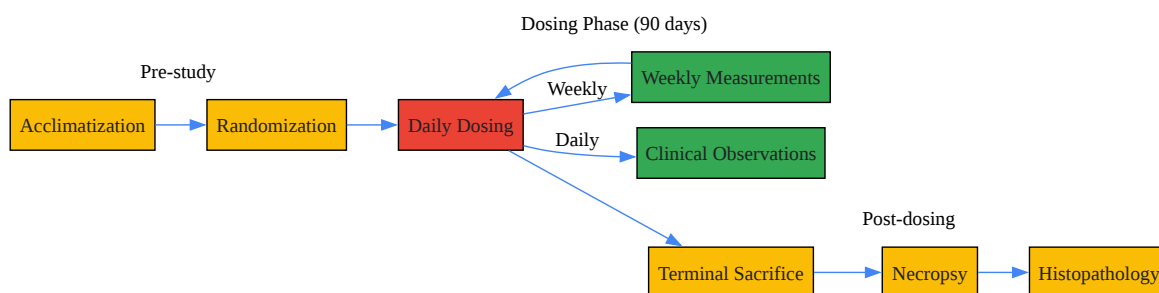
Table 2: Subchronic and Chronic Toxicity of Menthol

Species	Duration	Route	NOAEL (mg/kg bw/day)	Key Findings	Test Substance	Reference
Rat	13 weeks	Oral (diet)	750	Slightly increased incidence of interstitial nephritis at the next highest dose.	dl-Menthol	[6]
Mouse	13 weeks	Oral (diet)	560	Reduction in body weight gain at the highest dose.	dl-Menthol	[6]
Rat	103 weeks	Oral (feed)	375	No treatment-related effects on survival, clinical signs, or gross pathology.	dl-Menthol	[7]
Mouse	103 weeks	Oral (feed)	667	No treatment-related effects on survival, clinical signs, or	dl-Menthol	[7]

gross
pathology.

Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline based on OECD 408)

- Test Animals: Rodents (e.g., Fischer 344 rats), typically 10 animals per sex per group.
- Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.
- Dose Levels: At least three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
- Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at termination.
- Pathology: Gross necropsy and histopathological examination of organs and tissues are performed.



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Caption: General workflow for a 90-day oral toxicity study.

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted on menthol isomers. The overall evidence suggests that menthol is not genotoxic.

Table 3: Genotoxicity of Menthol

Test System	Endpoint	Activation	Result	Test Substance	Reference
S. typhimurium (Ames test)	Gene mutation	With & without S9	Negative	dl-Menthol	[8]
Mouse Lymphoma Assay	Gene mutation	With & without S9	Negative	dl-Menthol	[8]
CHO Cells	Chromosomal aberrations	With & without S9	Negative	dl-Menthol	[8]
Human Lymphocytes	Chromosomal aberrations	With & without S9	Negative	Menthol	[9]
Human Lymphocytes	Sister chromatid exchange	With & without S9	Negative	Menthol	[9]
Mouse Micronucleus Test	Chromosomal damage	In vivo	Negative	dl-Menthol	[10]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - General Guideline based on OECD 471)

- Test Strains: At least five strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA).

- **Metabolic Activation:** The assay is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
- **Procedure:** The test substance, bacterial tester strain, and S9 mix (if applicable) are incubated together. The mixture is then plated on minimal glucose agar plates.
- **Endpoint:** The number of revertant colonies (his+ for *S. typhimurium*, trp+ for *E. coli*) is counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies on l-menthol and dl-menthol have not shown adverse effects on fertility or fetal development at doses not toxic to the mother.

Table 4: Reproductive and Developmental Toxicity of Menthol

Species	Study Type	NOAEL (mg/kg bw/day)	Key Findings	Test Substance	Reference
Rat, Hamster, Mouse, Rabbit	Developmental	185-425 (not maternally toxic)	No teratogenic effects observed.	l-Menthol	[5]
Rat, Mouse	Two-generation	Not established, no effects on reproductive organs in chronic studies up to 375 (rat) and 667 (mouse)	No changes in reproductive organs observed in long-term studies.	dl-Menthol	[5]

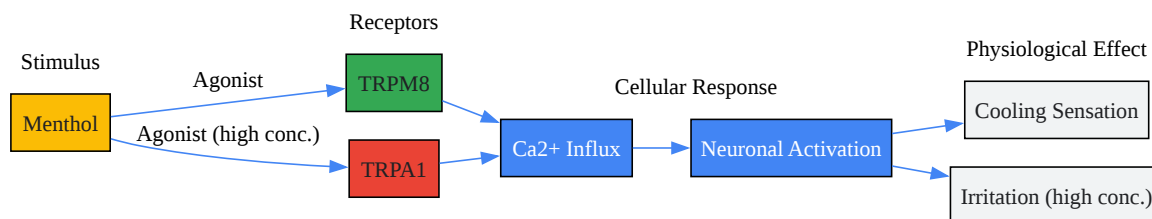
Experimental Protocol: Prenatal Developmental Toxicity Study (General Guideline based on OECD 414)

- **Test Animals:** Pregnant female rodents or rabbits.
- **Administration:** The test substance is administered daily during the period of major organogenesis.
- **Dose Levels:** At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not death.
- **Observations:** Dams are monitored for clinical signs, body weight, and food consumption.
- **Endpoints:** At term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Signaling Pathways

The primary mechanism for menthol's physiological effects, including its cooling sensation and potential for irritation at high concentrations, is its interaction with Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPA1.

- **TRPM8 (Transient Receptor Potential Melastatin 8):** Menthol is a well-known agonist of TRPM8, the primary cold and menthol sensor in the peripheral nervous system. Activation of TRPM8 by menthol leads to an influx of calcium ions into the neuron, which is perceived as a cooling sensation.[\[11\]](#)
- **TRPA1 (Transient Receptor Potential Ankyrin 1):** At higher concentrations, menthol can also activate TRPA1, a channel involved in sensing irritants and inflammatory pain.[\[12\]](#) This dual action on TRPM8 and TRPA1 may contribute to both the analgesic and potential irritant properties of menthol.



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Caption: Menthol's interaction with TRPM8 and TRPA1 channels.

Conclusion

Based on the available toxicological data for l-menthol and dl-menthol, enantiomerically pure **(+)-menthol** is expected to have a low order of toxicity. It demonstrates low acute toxicity, is not genotoxic, and does not show reproductive or developmental toxicity at doses that are not maternally toxic. The primary biological activity of menthol is mediated through its interaction with TRP channels. While the data provides a strong foundation for the safety assessment of **(+)-menthol**, any specific high-dose or long-term applications should consider the potential for irritation and target organ effects observed at high doses in animal studies. Further research specifically on the (+)-enantiomer would be beneficial to confirm these conclusions.

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- To cite this document: BenchChem. [Toxicological profile of enantiomerically pure (+)-Menthol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100089#toxicological-profile-of-enantiomerically-pure-menthol>]

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